molecular formula C9H8ClNO4S B8185046 6-Nitro-indan-4-sulfonyl chloride

6-Nitro-indan-4-sulfonyl chloride

Cat. No.: B8185046
M. Wt: 261.68 g/mol
InChI Key: AWYAOJVSUFHGNX-UHFFFAOYSA-N
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Description

6-Nitro-indan-4-sulfonyl chloride is an organic compound with the molecular formula C9H8ClNO4S. It is a derivative of indan, a bicyclic hydrocarbon, and contains both nitro and sulfonyl chloride functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-indan-4-sulfonyl chloride typically involves the nitration of indan followed by sulfonylation. One common method includes the nitration of indan using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position. The resulting 6-nitro-indan is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 4-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-indan-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 6-Nitro-indan-4-sulfonyl chloride is unique due to the presence of both nitro and sulfonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds .

Properties

IUPAC Name

6-nitro-2,3-dihydro-1H-indene-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c10-16(14,15)9-5-7(11(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYAOJVSUFHGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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